
4-(Aminomethyl)-6-bromopyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-6-bromopyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminomethyl group at the 4-position, a bromine atom at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-bromopyridin-2-OL can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxypyridine, followed by the introduction of the aminomethyl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The aminomethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Catalysts and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-6-bromopyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-(Aminomethyl)-6-bromopyridin-2-one.
Reduction: Formation of 4-(Aminomethyl)-pyridin-2-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-(Aminomethyl)-6-bromopyridin-2-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(Aminomethyl)-6-bromopyridin-2-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxyl group may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
4-(Aminomethyl)-6-bromopyridin-2-OL can be compared with other similar compounds, such as:
4-(Aminomethyl)pyridine: Lacks the bromine and hydroxyl groups, resulting in different reactivity and applications.
6-Bromopyridin-2-OL: Lacks the aminomethyl group, affecting its binding properties and biological activity.
4-(Aminomethyl)-2-hydroxypyridine:
The presence of the bromine atom and the hydroxyl group in this compound makes it unique and enhances its versatility in various chemical and biological contexts.
特性
分子式 |
C6H7BrN2O |
|---|---|
分子量 |
203.04 g/mol |
IUPAC名 |
4-(aminomethyl)-6-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-4(3-8)2-6(10)9-5/h1-2H,3,8H2,(H,9,10) |
InChIキー |
HLMVBOQXOQCGFJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


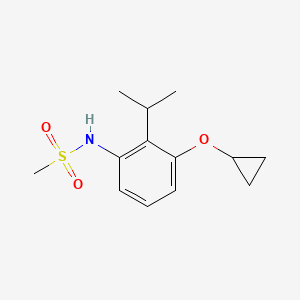
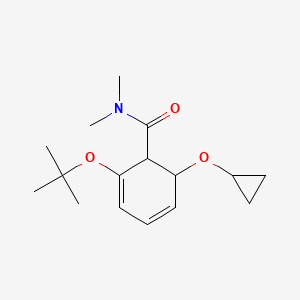
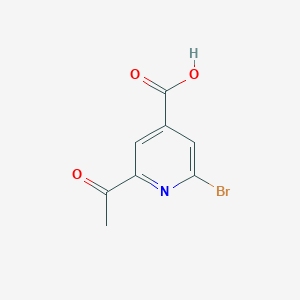
![1-(4-Fluorophenyl)-3-[3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14848597.png)
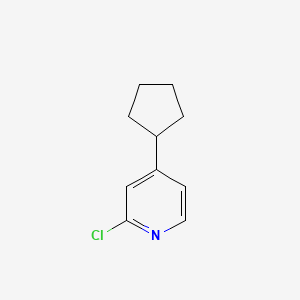
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
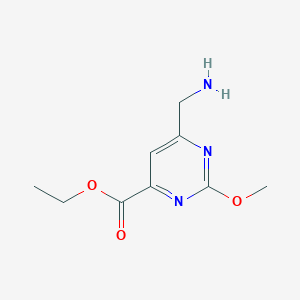

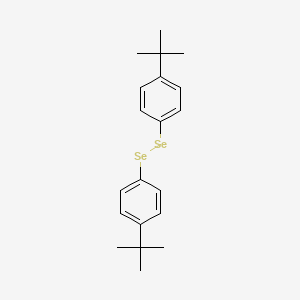

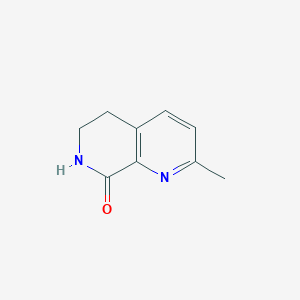

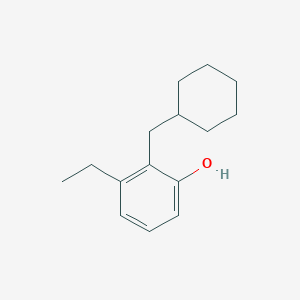
![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)
